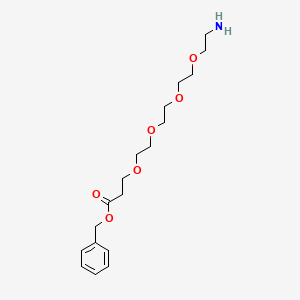

Amino-PEG4-benzyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO6/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJPPZOECOMFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatility of Amino-PEG4-benzyl ester in Modern Research: A Technical Guide

For Immediate Release

In the landscape of advanced scientific research, particularly in the realms of drug development and bioconjugation, the strategic use of linker molecules is paramount. Among these, Amino-PEG4-benzyl ester has emerged as a critical tool for researchers and scientists. This heterobifunctional linker, characterized by a primary amine at one end, a cleavable benzyl (B1604629) ester at the other, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of functionalities that are being leveraged to create sophisticated bioconjugates and targeted therapeutics. This technical guide provides an in-depth exploration of the applications, experimental considerations, and underlying principles of this compound in research.

Core Applications in Research

This compound serves as a versatile building block in several key areas of research, primarily owing to its dual reactive sites and the advantageous properties imparted by its PEG spacer.

Bioconjugation and PEGylation

The primary amine of this compound provides a reactive handle for conjugation to various biomolecules, including proteins, peptides, and oligonucleotides.[1] This process, known as PEGylation, utilizes the PEG spacer to enhance the solubility, stability, and biocompatibility of the conjugated molecule, while potentially reducing its immunogenicity. The benzyl ester terminus can be used for subsequent modifications or for controlled release applications.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of PROTACs.[2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] In this context, this compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase ligand. The cleavable benzyl ester allows for the release of a carboxylic acid, which can be a key structural element in the final PROTAC molecule or a handle for further chemical elaboration.

Drug Delivery Systems

The unique structure of this compound makes it a valuable component in the design of drug delivery systems.[] The PEG chain can improve the pharmacokinetic properties of a drug, such as extending its circulation time.[] The benzyl ester can be designed to be cleaved under specific physiological conditions, enabling the controlled release of the active drug molecule at the target site.[]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Reference |

| Molecular Formula | C18H29NO6 | --INVALID-LINK-- |

| Molecular Weight | 355.4 g/mol | --INVALID-LINK-- |

| CAS Number | 1351397-21-1 | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DCM, DMF | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: General Bioconjugation via Amine Coupling

This protocol outlines the conjugation of this compound to a protein with an available carboxylic acid group, activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein with an accessible carboxylic acid group

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer.

-

Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Linker Addition: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the activated protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

-

Conjugation Reaction: Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to stop the reaction.

-

Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Caption: Workflow for bioconjugation using this compound.

Protocol 2: Benzyl Ester Cleavage

The benzyl ester group can be cleaved under various conditions to yield a free carboxylic acid. The choice of method depends on the stability of the rest of the molecule.

| Cleavage Method | Reagents and Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOH, room temperature | Mild and high-yielding | Not compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups) |

| Acidic Cleavage | Trifluoroacetic acid (TFA), often with a scavenger like anisole, in CH₂Cl₂ | Effective for hindered esters | Harsh conditions, not suitable for acid-labile protecting groups |

| Lewis Acid Cleavage | AlCl₃ or SnCl₄, with a scavenger like anisole, in CH₂Cl₂, 0°C to room temperature | Can be selective for benzyl esters | Requires stoichiometric amounts of Lewis acid, workup can be challenging |

Application in PROTACs: The Importance of the Linker

In the design of PROTACs, the linker plays a crucial role in determining the efficacy of the final molecule. The length and composition of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: The mechanism of action of a PROTAC.

Quantitative Impact of PEG Linker Length on PROTAC Efficiency

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following table summarizes general findings from the literature on the effect of PEG linker length on PROTAC-mediated protein degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [2] |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [2] |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [2] |

| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | [2] |

| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | [2] |

These data illustrate that a systematic variation of the linker length is crucial for achieving optimal degradation potency. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into proximity.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development, bioconjugation, and materials science. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and the cleavable benzyl ester, allows for the creation of complex and highly functional biomolecular constructs. As the demand for more targeted and effective therapeutics continues to grow, the utility of sophisticated linkers like this compound is set to expand, enabling the development of the next generation of precision medicines.

References

An In-depth Technical Guide to Amino-PEG4-benzyl ester: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-PEG4-benzyl ester, a versatile heterobifunctional linker. It is designed to be a valuable resource for researchers and professionals involved in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Properties

This compound is a chemical compound featuring a primary amine group and a benzyl (B1604629) ester group at opposite ends of a four-unit polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures.[1][2]

The chemical structure of this compound is characterized by a flexible and hydrophilic PEG chain, which enhances the solubility and bioavailability of the resulting conjugates.[3] The terminal primary amine serves as a nucleophile, readily reacting with electrophilic groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[4] The benzyl ester provides a stable linkage that can be selectively cleaved under specific conditions, such as catalytic hydrogenation, allowing for the release of a conjugated molecule.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₉NO₆ | [7] |

| Molecular Weight | 355.4 g/mol | [7] |

| CAS Number | 1351397-21-1 | [8] |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) | [7] |

| Storage Conditions | -20°C | [8] |

Reactivity and Stability

The reactivity of this compound is governed by its two terminal functional groups:

-

Primary Amine (-NH₂): The primary amine is nucleophilic and reacts efficiently with various electrophilic functional groups. Its reactivity is pH-dependent, with optimal reaction conditions for acylation typically occurring at a slightly basic pH (around 7.5-8.5) where the amine is deprotonated and thus more nucleophilic.[4] The pKa of a primary amine on a PEG linker is typically in the range of 9-10, although this can be influenced by the local chemical environment.[9][10]

-

Benzyl Ester (-COOBn): The benzyl ester is a relatively stable protecting group for the carboxylic acid. It is resistant to a range of reaction conditions but can be selectively cleaved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or transfer hydrogenation.[1][11] Acidic conditions can also lead to the formation of benzyl ester bonds.[12]

The stability of the PEG backbone itself is generally high, providing a robust and inert spacer for bioconjugation applications. However, the ester and amide linkages formed during conjugation will have their own characteristic stabilities.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research and drug development.

PEGylation

PEGylation is the process of attaching PEG chains to molecules, most commonly proteins and peptides, to improve their pharmacokinetic and pharmacodynamic properties. The hydrophilic PEG spacer of this compound can increase the solubility, reduce immunogenicity, and prolong the circulation half-life of the conjugated biomolecule.[13]

PROTACs and Targeted Protein Degradation

This compound is frequently employed as a linker in the synthesis of PROTACs.[1][14][15] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][16] The PEG linker in this context serves to bridge the two ligands and its length and flexibility are critical for the formation of a stable and productive ternary complex.[17]

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving this compound.

General Protocol for Amine-NHS Ester Conjugation

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule (Molecule-NHS).

Materials:

-

This compound

-

Molecule-NHS

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.5-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification system (e.g., Size-Exclusion Chromatography or Reverse-Phase HPLC)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

-

Immediately before use, dissolve the Molecule-NHS in anhydrous DMF or DMSO to a stock concentration of 10-50 mM. Do not store the reconstituted NHS ester solution.[18]

-

-

Conjugation Reaction:

-

In a reaction vessel, add the desired amount of Molecule-NHS solution.

-

Add a 1.1 to 2-fold molar excess of the this compound stock solution to the reaction mixture.[4]

-

If the reaction is to be performed in an aqueous buffer, add the reaction buffer to the mixture. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20% of the total reaction volume.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4] The reaction progress can be monitored by analytical techniques such as LC-MS.

-

-

Quenching the Reaction:

-

Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

The conjugated product can be purified from unreacted starting materials and byproducts using an appropriate chromatography technique.

-

Size-Exclusion Chromatography (SEC): This method is suitable for purifying larger biomolecules (e.g., proteins) from smaller molecules like the unreacted linker and NHS ester.[][20]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is effective for the purification of smaller molecules and peptides, providing high resolution.[21][22]

-

-

Protocol for Benzyl Ester Cleavage via Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl ester protecting group to reveal a carboxylic acid functionality.

Materials:

-

Amino-PEG4-carboxybenzyl conjugate

-

Palladium on carbon (10% Pd/C)

-

Ammonium (B1175870) formate (B1220265) or formic acid

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Reaction Setup:

-

Dissolve the benzyl ester-containing compound in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.

-

-

Hydrogenation:

-

Add a large excess (e.g., 5-10 equivalents) of ammonium formate or formic acid to the reaction mixture.[6]

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product containing the carboxylic acid can be further purified by chromatography if necessary.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways involving this compound.

Experimental Workflow for PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: Targeted Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the precise construction of complex molecular architectures with enhanced physicochemical and pharmacological properties. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in innovative research and development endeavors.

References

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. Amino-PEG-benzyl ester | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 1351397-21-1 | BroadPharm [broadpharm.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.indiana.edu [chem.indiana.edu]

- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. creativepegworks.com [creativepegworks.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. broadpharm.com [broadpharm.com]

- 20. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 21. hplc.eu [hplc.eu]

- 22. sinobiological.com [sinobiological.com]

A Technical Guide to the Physicochemical Properties of Amino-PEG4-benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-benzyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure, featuring a primary amine and a benzyl (B1604629) ester connected by a flexible tetraethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking molecules of interest. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its characterization and use, and visualizations of its application in common experimental workflows. This molecule is particularly prominent as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in solution, its reactivity, and its handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉NO₆ | [4] |

| Molecular Weight | 355.4 g/mol | [4] |

| CAS Number | 1351397-21-1 | [4] |

| Appearance | Varies (typically a solid or oil) | Generic |

| Purity | Typically ≥95% or ≥98% | [4] |

| Solubility | Soluble in DMSO, DCM, DMF | [4] |

| Storage Conditions | -20°C | [2][4] |

| Shipping Conditions | Ambient Temperature or on Blue Ice | [2][4] |

Reactivity and Stability

This compound possesses two key reactive functional groups: a primary amine and a benzyl ester.

-

Primary Amine: The terminal primary amine is nucleophilic and readily reacts with various electrophilic functional groups. It is particularly useful for forming stable amide bonds with N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of carbodiimide (B86325) activators). These reactions are typically most efficient at a pH range of 7 to 9.[5][6]

-

Benzyl Ester: The benzyl ester serves as a protecting group for a carboxylic acid. It can be cleaved under specific conditions to reveal the free carboxyl group. Common methods for cleavage include hydrolysis and hydrogenolysis. The hydrolysis of benzyl esters can be catalyzed by either acid or base.[7][8] Studies have shown that acidic conditions (pH 4-6) can be favorable for certain reactions involving benzyl esters.[9][10][11][12]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available and are often proprietary to chemical suppliers. However, general protocols for its characterization and use in bioconjugation are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.

-

-

Data Analysis:

-

The ¹H NMR spectrum is expected to show characteristic peaks for the benzyl group protons (around 7.3 ppm), the PEG chain protons (a complex multiplet typically between 3.5 and 3.8 ppm), and protons adjacent to the amine and ester functionalities.

-

The integration of the peaks should be consistent with the number of protons in each part of the molecule.

-

The absence of significant impurity peaks will confirm the purity of the sample. For PEGylated compounds, it is important to correctly assign peaks, taking into account potential ¹³C-¹H coupling, which can sometimes be mistaken for impurities.[13][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Objective: To determine the purity and confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-MS).

-

LC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10-15 minutes).

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detector (e.g., at 254 nm for the benzyl group) and the mass spectrometer.

-

-

MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

-

Data Analysis:

-

The HPLC chromatogram will indicate the purity of the sample, with the main peak corresponding to the product.

-

The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 356.4. Other adducts, such as [M+Na]⁺, may also be observed.

-

General Protocol for Bioconjugation to a Carboxylic Acid-Containing Molecule

Objective: To conjugate the primary amine of this compound to a molecule containing a carboxylic acid.

Methodology:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add 1.1-1.5 equivalents of a carbodiimide activator (e.g., EDC) and 1.1-1.5 equivalents of an NHS ester (e.g., N-hydroxysuccinimide) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Conjugation Reaction:

-

Dissolve this compound in the same solvent.

-

Add 1.0-1.2 equivalents of the this compound solution to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Once the reaction is complete, the product can be purified by preparative HPLC or column chromatography to remove unreacted starting materials and coupling reagents.

-

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 4. This compound, 1351397-21-1 | BroadPharm [broadpharm.com]

- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 8. scite.ai [scite.ai]

- 9. Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer :: BioResources [bioresources.cnr.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan [mdpi.com]

- 12. Influence of pH on the formation of benzyl ester bonds between dehydrogenation polymer and cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Amino-PEG4-benzyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-benzyl ester, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its physicochemical properties, provides experimental protocols for its application, and illustrates its utility in modern drug development workflows.

Core Properties of this compound

This compound is a chemical tool featuring a primary amine and a benzyl-protected carboxylic acid, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential and controlled conjugation to two different molecules. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₉NO₆ | [1] |

| Molecular Weight | 355.43 g/mol | [1] |

| CAS Number | 1351397-21-1 | [1] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM | [3] |

| Storage Conditions | -20°C | [3] |

Applications in Bioconjugation and PROTAC Synthesis

The primary utility of this compound lies in its ability to act as a linker. The terminal amine can be readily conjugated to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[4][5] Following this initial conjugation, the benzyl (B1604629) ester can be cleaved to reveal a carboxylic acid, which is then available for a second conjugation reaction.

This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] this compound can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Amide Bond Formation via the Amino Group

This protocol describes the reaction of the primary amine of this compound with a carboxylic acid-containing molecule using standard peptide coupling reagents.

Materials:

-

This compound

-

Carboxylic acid-containing molecule of interest

-

Coupling agents (e.g., HATU, HOBt)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF

-

Reaction vessel and magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

-

Add the coupling agents, such as HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound (1-1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Protocol 2: Cleavage of the Benzyl Ester to Unveil the Carboxylic Acid

This protocol details the removal of the benzyl protecting group via catalytic hydrogenation to yield the free carboxylic acid.

Materials:

-

This compound conjugate from Protocol 1

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Reaction vessel and magnetic stirrer

Procedure:

-

Dissolve the this compound conjugate in the chosen anhydrous solvent in a reaction vessel.

-

Carefully add Pd/C (typically 10-20 mol% of the substrate) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the product with the free carboxylic acid. This product can often be used in the next step without further purification.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC molecule utilizing this compound as the linker.

Caption: A logical workflow for the synthesis of a PROTAC molecule.

This guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols and workflow serve as a starting point for the design and execution of experiments involving this versatile linker.

References

The Benzyl Ester Group in PEG Linkers: A Technical Guide to a Versatile Cleavable Moiety

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker technologies is a cornerstone of modern drug delivery systems. Among the diverse array of chemical moieties employed, the benzyl (B1604629) ester group, when incorporated into polyethylene (B3416737) glycol (PEG) linkers, offers a unique combination of properties that are highly advantageous for the controlled release of therapeutic agents. This technical guide provides an in-depth exploration of the function of the benzyl ester group in PEG linkers, with a focus on its application in bioconjugation and the development of advanced drug delivery vehicles such as antibody-drug conjugates (ADCs).

Core Function: A Tunable Cleavable Linker

The primary function of the benzyl ester group within a PEG linker is to serve as a cleavable linkage .[][2] This allows for the stable conjugation of a therapeutic payload to a carrier molecule, such as an antibody or nanoparticle, during systemic circulation. Upon reaching the target site, specific physiological conditions trigger the cleavage of the ester bond, releasing the active drug.[2][3]

The susceptibility of the ester bond to hydrolysis is the key to its function as a cleavable linker.[4][5] This hydrolysis can be triggered by several mechanisms:

-

Enzymatic Cleavage: Esterases, which are often overexpressed in tumor cells or within specific cellular compartments like lysosomes, can efficiently catalyze the hydrolysis of the benzyl ester bond.[6][7] This enzyme-triggered release mechanism provides a high degree of target specificity.

-

pH-Dependent Hydrolysis: The acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) can accelerate the hydrolysis of certain ester linkages, offering another pathway for intracellular drug release.[8]

The inherent stability of the benzyl ester group can be modulated through chemical modifications. Introducing steric hindrance around the ester bond, for example by incorporating bulky substituents on the benzyl ring, can significantly increase its resistance to premature hydrolysis in the bloodstream, thereby enhancing the in vivo stability of the conjugate.[6] This tunability allows for the fine-tuning of the drug release profile to suit specific therapeutic applications.

Quantitative Analysis of Benzyl Ester Linker Stability

The stability of the benzyl ester linker is a critical parameter that dictates the pharmacokinetic profile and therapeutic index of the drug conjugate. The rate of hydrolysis, often expressed as a half-life (t½), is influenced by factors such as pH, enzymatic activity, and the specific chemical structure of the benzyl ester. The following table summarizes representative hydrolysis data for different benzyl ester-based linkers.

| Linker Type | Condition | Half-life (t½) | Reference |

| Unsubstituted Benzyl Ester | pH 7.4 (PBS) | ~14-16 minutes | [5] |

| Substituted Benzyl Ester (with isopropyl shielding) | Spontaneous Hydrolysis (pH 7.4) | 140.5-fold more resistant than parent | [6] |

| Substituted Benzyl Ester (with isopropyl shielding) | Esterase-mediated Hydrolysis | 67.8-fold more resistant than parent | [6] |

| Sulfide-containing Linker (3-sulfanylpropionyl) | Not specified | 4.2 +/- 0.1 days | [5] |

| Sulfide-containing Linker (4-sulfanylbutyryl) | Not specified | 14.0 +/- 0.2 days | [5] |

| Amide Linker (for comparison) | In circulation | ~7 days | [9][10] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis, conjugation, and characterization of benzyl ester-containing PEG linkers.

Protocol 1: Synthesis of Benzyl-PEG-NHS Ester

This protocol describes the synthesis of an amine-reactive Benzyl-PEG-NHS ester from a hydroxyl-terminated PEG precursor.

Materials:

-

Benzyl-PEG-OH

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (B92270)

-

Ice-cold diethyl ether

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a clean, dry round bottom flask, dissolve Benzyl-PEG-OH in anhydrous DCM under an inert atmosphere.

-

Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the PEG solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Precipitate the product by adding the concentrated solution dropwise to vigorously stirred, ice-cold diethyl ether.

-

Collect the precipitate by filtration and wash it several times with cold diethyl ether.

-

Dry the resulting white powder (Benzyl-PEG-NHS ester) under vacuum.

Protocol 2: Conjugation of Benzyl-PEG-NHS Ester to a Monoclonal Antibody

This protocol details the conjugation of the activated Benzyl-PEG-NHS ester to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4, amine-free)

-

Benzyl-PEG-NHS ester (from Protocol 1)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting columns or dialysis cassettes

Procedure:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in amine-free PBS, pH 7.4.

-

Dissolve the Benzyl-PEG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Add a calculated molar excess (e.g., 10- to 20-fold) of the Benzyl-PEG-NHS ester stock solution to the mAb solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Remove unconjugated linker and other small molecules by buffer exchange using desalting columns or dialysis equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the PEGylated Antibody

Confirmation of successful PEGylation and determination of the drug-to-antibody ratio (DAR) are crucial for ADC development.

A. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.

-

Load samples of the un-PEGylated mAb, the crude reaction mixture, and the purified PEGylated mAb.

-

Run the gel under reducing and non-reducing conditions.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

-

Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated mAb compared to the native mAb.[11][12]

B. Size Exclusion Chromatography (SEC):

-

Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

-

Inject the purified PEGylated mAb onto the column.

-

Monitor the elution profile at 280 nm.

-

The PEGylated mAb will elute earlier than the un-PEGylated mAb due to its larger hydrodynamic radius.[13] SEC can also be used to assess the presence of aggregates.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of action for an antibody-drug conjugate and a typical experimental workflow for its synthesis.

References

- 2. researchgate.net [researchgate.net]

- 3. Potassium hydroxide solution 10% for the fast hydrolysis of esters for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 5. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purepeg.com [purepeg.com]

- 9. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

Navigating the Solubility of Amino-PEG4-benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG4-benzyl ester, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding the solubility of this reagent in both organic solvents and aqueous buffers is critical for its effective handling, reaction setup, and the subsequent purification and formulation of the final active molecules.

Core Concepts: A Balance of Hydrophilicity and Hydrophobicity

This compound incorporates a tetraethylene glycol (PEG4) spacer, which is known to enhance hydrophilicity and improve biocompatibility.[1][2] However, the presence of the benzyl (B1604629) ester group at one terminus introduces a significant hydrophobic character, which can limit its solubility in aqueous media. The terminal primary amine group has a lesser impact on the overall solubility but is a key reactive handle for conjugation.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative summary can be compiled from supplier information and the known properties of its constituent parts.

| Solvent/Buffer System | Solubility Classification | Notes and Recommendations |

| Dimethyl Sulfoxide (DMSO) | High | Readily soluble. Recommended for preparing high-concentration stock solutions.[3] |

| Dimethylformamide (DMF) | High | Readily soluble. An alternative to DMSO for stock solution preparation.[3] |

| Dichloromethane (DCM) | High | Readily soluble. Suitable for organic synthesis applications.[3] |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Moderate | Solubility is limited due to the hydrophobic benzyl ester. Direct dissolution is not recommended. The PEG4 spacer does impart some aqueous solubility.[4][5] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution of this compound, which is the recommended starting point for most applications.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.

-

Transfer the weighed solid to a sterile, dry microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffers

This protocol describes the recommended method for preparing a diluted working solution of this compound in an aqueous buffer for biological assays or conjugation reactions.

Materials:

-

Concentrated stock solution of this compound in DMSO (from Protocol 1)

-

Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vortex mixer or magnetic stirrer

Procedure:

-

Determine the final desired concentration of this compound in the aqueous buffer.

-

Calculate the volume of the DMSO stock solution required. It is critical to ensure the final concentration of DMSO in the aqueous solution is low (typically <1% v/v) to avoid solvent effects in biological assays.

-

While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent the compound from precipitating out of solution.

-

Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particulates, the concentration may be above the solubility limit in that specific buffer.

-

Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions of this compound for extended periods due to the risk of hydrolysis.

Stability in Aqueous Buffers: The Hydrolysis of the Benzyl Ester

A critical consideration when working with this compound in aqueous solutions is the potential for hydrolysis of the benzyl ester linkage. Ester hydrolysis is a chemical reaction in which an ester is cleaved into a carboxylic acid and an alcohol by reaction with water. This reaction can be catalyzed by acid or base.

Under neutral or slightly basic conditions (e.g., PBS at pH 7.4), the hydrolysis of benzyl esters is generally slow but can become significant over extended incubation times or at elevated temperatures.[6][7] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes (esterases) in biological media. For applications requiring long-term stability in aqueous environments, the use of a more stable linkage may be necessary.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps involved.

References

- 1. chempep.com [chempep.com]

- 2. Amino-PEG-benzyl ester | AxisPharm [axispharm.com]

- 3. This compound, 1351397-21-1 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. scite.ai [scite.ai]

Stability of Amino-PEG4-benzyl Ester at Various pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of Amino-PEG4-benzyl ester, a bifunctional linker commonly employed in bioconjugation and drug delivery systems. Understanding the pH-dependent hydrolysis of the benzyl (B1604629) ester moiety is critical for predicting the in-vivo performance, shelf-life, and controlled-release characteristics of molecules functionalized with this linker. This document outlines the fundamental hydrolysis mechanisms, presents representative stability data, and provides detailed experimental protocols for assessing the stability of this compound.

Introduction to this compound Stability

This compound is a versatile chemical tool featuring a terminal primary amine and a benzyl ester. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and biocompatibility, while the terminal groups allow for covalent attachment to various molecules. The stability of the benzyl ester bond is highly susceptible to the surrounding pH, undergoing hydrolysis under both acidic and basic conditions. This pH sensitivity can be either a desirable feature for controlled drug release in specific physiological environments or a challenge to overcome for ensuring the stability of the final conjugate.

Mechanisms of Benzyl Ester Hydrolysis

The hydrolysis of a benzyl ester proceeds via different mechanisms depending on the pH of the solution. These reactions involve the cleavage of the ester bond to yield a carboxylic acid and benzyl alcohol.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is a reversible reaction.[1] The reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1] This process typically follows an A-2 mechanism.

-

Neutral Conditions: The hydrolysis of esters in pure water is generally very slow.[2]

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible reaction that yields a carboxylate salt and an alcohol.[1] This process, known as saponification, is typically much faster than acid-catalyzed hydrolysis. The reaction proceeds through a nucleophilic acyl substitution, often a BAC2 mechanism, involving the attack of a hydroxide ion on the carbonyl carbon.

Quantitative Stability Data

| pH | Condition | Estimated Half-life (t½) | Stability Classification |

| 3.0 | Acidic Buffer | Days to Weeks | Moderately Stable |

| 5.0 | Weakly Acidic | Weeks to Months | Stable |

| 7.4 | Physiological pH | Months | Very Stable |

| 9.0 | Basic Buffer | Hours to Days | Labile |

| 12.0 | Strongly Basic | Minutes to Hours | Highly Labile |

Note: The actual hydrolysis rates will be influenced by temperature, buffer composition, and the nature of the molecule conjugated to the this compound linker.

Experimental Protocols for Stability Assessment

To determine the precise stability profile of this compound or its conjugates, a systematic experimental approach is required. The following protocol outlines a general method for assessing pH-dependent hydrolysis using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound

-

Phosphate buffer (for pH 7.4)

-

Acetate buffer (for pH 3.0 and 5.0)

-

Borate buffer (for pH 9.0)

-

Sodium hydroxide solution (for pH 12.0)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Thermostatted incubator or water bath

Sample Preparation and Incubation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1-10 mg/mL.

-

Incubation Solutions: Prepare a series of buffers at the desired pH values (e.g., 3.0, 5.0, 7.4, 9.0, and 12.0).

-

Initiation of Hydrolysis: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration in the range of 0.1-1 mg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer pH and polarity.

-

Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

HPLC Analysis

-

Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from its hydrolysis products (the corresponding PEG-carboxylic acid and benzyl alcohol).

-

Mobile Phase A: Water with 0.1% TFA or formic acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: Typically 1 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection: UV detection at a wavelength where the benzyl ester shows strong absorbance (e.g., around 254 nm).

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then daily or weekly as needed), withdraw an aliquot from each incubation solution.

-

Quenching (optional but recommended for basic samples): To stop the hydrolysis reaction, the aliquot can be immediately diluted in a cold, acidic mobile phase.

-

Injection: Inject the samples onto the HPLC system.

Data Analysis

-

Peak Identification: Identify the peaks corresponding to the intact this compound and its hydrolysis products based on retention times (and ideally confirmed by mass spectrometry).

-

Quantification: Determine the peak area of the intact this compound at each time point.

-

Calculation of Half-Life: Plot the natural logarithm of the peak area of the intact ester versus time. The data should fit a first-order decay model. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated using the following equation:

t½ = 0.693 / k

Visualization of pH-Dependent Hydrolysis

The logical relationship of the pH-dependent hydrolysis of the benzyl ester can be visualized as follows:

Caption: pH-dependent hydrolysis pathways of this compound.

Conclusion

The stability of this compound is critically dependent on the pH of its environment. The benzyl ester linkage is relatively stable at neutral and slightly acidic pH but undergoes rapid hydrolysis under basic conditions. For applications requiring long-term stability, maintaining a pH between 5 and 7.4 is recommended. Conversely, the inherent instability in basic environments can be exploited for controlled release applications. A thorough experimental evaluation of the hydrolysis kinetics, as outlined in this guide, is essential for the successful application of this versatile linker in research and drug development.

References

Amino-PEG4-benzyl Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-benzyl ester is a versatile heterobifunctional linker that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a terminal primary amine and a benzyl (B1604629) ester connected by a flexible tetraethylene glycol (PEG4) spacer, enables the covalent linkage of two different molecules with high precision and control. This linker has found significant application in the construction of sophisticated biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it plays a pivotal role in optimizing the pharmacokinetic and pharmacodynamic properties of the final conjugate.[1][2]

The primary amine group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[3] The benzyl ester functionality, on the other hand, can be readily cleaved under specific conditions, offering a mechanism for controlled drug release.[2] The hydrophilic PEG4 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides an optimal spatial separation between the conjugated molecules.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation and PROTAC synthesis, and a summary of relevant quantitative data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in conjugation strategies. These properties dictate its reactivity, solubility, and stability under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₉NO₆ | [1] |

| Molecular Weight | 355.43 g/mol | [5] |

| CAS Number | 1351397-21-1 | [1] |

| Appearance | Typically a liquid or solid | [6] |

| Purity | ≥95% - 98% (commercially available) | [2][7] |

| Solubility | Soluble in DMSO, DCM, DMF | [7] |

| Storage Conditions | -20°C | [7] |

| Approximate Spacer Arm Length | ~14 Å (estimated) |

Note: The spacer arm length is an estimation based on the extended conformation of the PEG4 chain, where a single ethylene (B1197577) glycol unit is approximately 3.5 Å in length.

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of this compound makes it a valuable linker in a variety of bioconjugation applications, most notably in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, linkers are crucial for connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety. The this compound can be utilized in ADC construction where the amine terminus is conjugated to an activated drug molecule, and the entire linker-drug cassette is then attached to the antibody. The benzyl ester may serve as a cleavable linkage under specific enzymatic or chemical conditions within the target cell.[8]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[9][10] A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker.[11] The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[4]

This compound is frequently employed as a component in PROTAC linkers.[11][12][13] The amine group can be readily coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand, while the benzyl ester can be part of the final PROTAC structure or be a precursor for further chemical modification. The PEG4 spacer provides the necessary flexibility and length to facilitate the optimal orientation of the two ligands for efficient ternary complex formation.[14]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in key experimental workflows.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

-

Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Reaction vessel

-

Stirring apparatus

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in the anhydrous solvent.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired conjugate.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative synthesis of a hypothetical BRD4-degrading PROTAC, where this compound is used to link a BRD4 ligand (e.g., a derivative of JQ1) to an E3 ligase ligand (e.g., a derivative of Thalidomide).

Step 1: Coupling of BRD4 Ligand to this compound

-

Synthesize or obtain a BRD4 ligand with a terminal carboxylic acid (e.g., JQ1-COOH).

-

Follow the general procedure for amide bond formation described in Protocol 1 to couple JQ1-COOH with this compound.

-

Purify the resulting intermediate, JQ1-PEG4-benzyl ester, by flash chromatography or preparative HPLC.

Step 2: Deprotection of the Benzyl Ester

-

Dissolve the JQ1-PEG4-benzyl ester in a suitable solvent (e.g., Methanol (B129727) or Ethyl Acetate).

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate, JQ1-PEG4-COOH.

Step 3: Coupling of JQ1-PEG4-COOH to the E3 Ligase Ligand

-

Synthesize or obtain an E3 ligase ligand with a terminal amine (e.g., amino-thalidomide).

-

Follow the general procedure for amide bond formation described in Protocol 1 to couple JQ1-PEG4-COOH with the amino-functionalized E3 ligase ligand.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 3: Purification and Characterization of Conjugates

Purification:

-

Flash Column Chromatography: This technique is suitable for purifying larger quantities of the conjugate. The choice of solvent system will depend on the polarity of the conjugate. A typical starting point for PEGylated compounds is a gradient of methanol in dichloromethane.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution technique for purifying and analyzing the final conjugate. A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA).

Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the molecular weight of the synthesized conjugate and assessing its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

-

For Protein Conjugates (e.g., ADCs):

-

Size Exclusion Chromatography (SEC): To assess the level of aggregation of the final ADC.

-

Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).[8]

-

Intact Mass Analysis by Mass Spectrometry: To confirm the molecular weight of the intact ADC and determine the DAR.[1][15]

-

Peptide Mapping: Involves digesting the ADC into smaller peptides and analyzing them by LC-MS/MS to identify the specific sites of conjugation.

-

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System (UPS)

The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System. This is the cell's natural machinery for degrading unwanted or damaged proteins.[9][16] The process involves a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[12][17]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[12][18]

-

E3 (Ubiquitin Ligase): Recognizes the specific target protein and facilitates the transfer of ubiquitin from E2 to a lysine (B10760008) residue on the target protein.[17][18]

The attachment of a polyubiquitin (B1169507) chain to the target protein marks it for recognition and degradation by the 26S proteasome.[16]

Experimental Workflow for PROTAC Efficacy Assessment

A typical workflow to evaluate the efficacy of a newly synthesized PROTAC involves a series of in vitro and cellular assays.

Quantitative Data Summary

While specific, citable quantitative data for this compound itself is often embedded within broader studies, the following table provides representative data for linkers and conjugation strategies relevant to its application.

| Parameter | Typical Value/Range | Context | Reference |

| Amide Coupling Yield | 55% - 99% | Microwave-assisted synthesis of peptides. | [19] |

| PROTAC Synthesis Yield (3-step) | 27% - 32% (average) | Direct-to-biology synthesis of a PROTAC library. | [8] |

| Benzyl Ester Hydrolysis Half-life (t₁/₂) | 16 minutes | In rat plasma for benzyl benzoate. | [20] |

| Ester Hydrolysis Half-life (t₁/₂) | 6.56 - 36.1 days | In hydrophilic polymer networks, influenced by adjacent amino acids. | [21] |

| PROTAC DC₅₀ | 8.4 nM | Degradation of NAMPT by a fluorescent PROTAC. | [22] |

DC₅₀ (Degradation Concentration 50) is the concentration of a PROTAC that induces 50% degradation of the target protein.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers and drug development professionals. Its well-defined structure, which includes a reactive amine, a cleavable benzyl ester, and a hydrophilic PEG4 spacer, provides a powerful tool for the precise construction of complex biomolecular conjugates. Its successful application in the synthesis of ADCs and PROTACs underscores its importance in advancing the field of targeted therapeutics. The experimental protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in innovative drug discovery and development projects. As the demand for more sophisticated and targeted therapies continues to grow, the utility of well-designed linkers like this compound will undoubtedly continue to expand.

References

- 1. adcreview.com [adcreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound, 1351397-21-1 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 15. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEGylation for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polyethylene (B3416737) glycol (PEG)ylation, a critical bioconjugation technique for enhancing the therapeutic properties of proteins. This document delves into the core principles, chemical strategies, experimental protocols, and analytical characterization of PEGylated proteins, offering a valuable resource for professionals in the field of drug development.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide.[1] This modification has become a cornerstone in the pharmaceutical industry for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[2][3] The pioneering work in the late 1970s demonstrated that attaching PEG to proteins like bovine serum albumin and bovine liver catalase significantly enhanced their stability and overall properties.[2]

The primary benefits of PEGylation are extensive and include:

-

Extended Circulatory Half-Life: By increasing the hydrodynamic size of the protein, PEGylation reduces its renal clearance, leading to a longer circulation time in the body.[2][3]

-

Reduced Immunogenicity and Antigenicity: The PEG chains create a protective hydrophilic shield around the protein, masking its epitopes from the immune system and reducing the likelihood of an immune response.[1][3]

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in biological fluids.[3]

-

Improved Solubility: PEG can increase the solubility of hydrophobic proteins, facilitating their formulation and administration.[3]

-

Reduced Dosing Frequency: The extended half-life of PEGylated proteins allows for less frequent administration, improving patient compliance and convenience.[2]

The success of PEGylation is evident in the numerous FDA-approved PEGylated protein drugs on the market, treating a range of conditions from chronic kidney disease to hepatitis C and cancer.[2]

The Chemistry of PEGylation

The covalent attachment of PEG to a protein can be achieved through various chemical strategies, which have evolved from non-specific to highly site-specific methods. This evolution is often categorized into first and second-generation PEGylation.

First-Generation PEGylation: Random Modification

First-generation PEGylation techniques typically involve the random attachment of PEG to multiple reactive sites on the protein surface.[2] The most common targets are the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[2] These methods often utilize activated PEGs such as PEG-N-hydroxysuccinimide (NHS) esters.

While effective in improving the protein's properties, this random approach leads to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can result in a loss of biological activity if PEG is attached near the protein's active site and presents significant challenges in purification and characterization.[4]

Second-Generation PEGylation: Site-Specific Modification

To overcome the limitations of first-generation methods, second-generation PEGylation focuses on site-specific attachment of a single PEG chain.[2] This approach yields a more homogeneous product with preserved biological activity.[5] Key strategies for site-specific PEGylation include:

-

N-terminal PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino groups of lysine residues.[2] Reductive alkylation using PEG-aldehyde is a common method for N-terminal modification.[2]

-

Cysteine-Specific PEGylation: This strategy targets the thiol group of cysteine residues, which are often less abundant on the protein surface than lysine residues. PEG-maleimide is a widely used reagent for this purpose, forming a stable thioether bond.[5] If the protein does not have a free cysteine, one can be introduced at a specific site through genetic engineering.[5]

-

Disulfide Bridging: This technique involves the reduction of a native disulfide bond followed by re-bridging with a bifunctional PEG reagent, maintaining the protein's tertiary structure.[6]

The choice of PEGylation chemistry is a critical decision in the development of a PEGylated protein therapeutic. The following diagram illustrates a logical workflow for selecting an appropriate strategy.

Caption: Workflow for selecting a suitable PEGylation strategy.

Experimental Protocols

This section provides detailed methodologies for common PEGylation and purification procedures.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol describes the random PEGylation of a protein using a PEG-NHS ester, targeting primary amines.

Materials:

-

Protein of interest

-

PEG-NHS ester reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer.[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Solvent for PEG reagent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7]

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[7]

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in DMF or DMSO to a concentration of 10-100 mg/mL.[7] The NHS-ester is susceptible to hydrolysis, so prepare this solution fresh.[7]

-